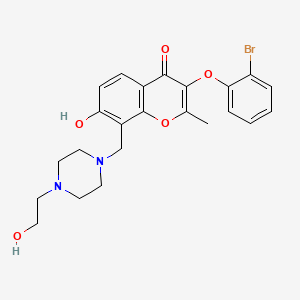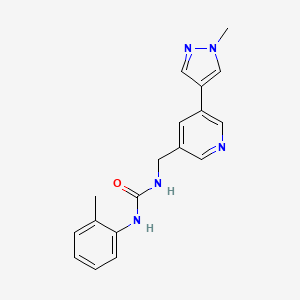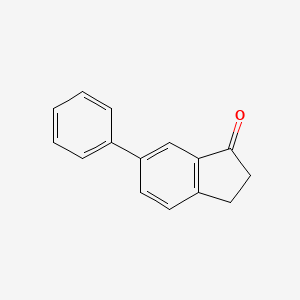![molecular formula C14H16N6O3 B2617456 6-hydroxy-7-(2-hydroxyethyl)-3-methyl-8-[(pyridin-3-ylmethyl)amino]-3,7-dihydro-2H-purin-2-one CAS No. 850193-43-0](/img/structure/B2617456.png)
6-hydroxy-7-(2-hydroxyethyl)-3-methyl-8-[(pyridin-3-ylmethyl)amino]-3,7-dihydro-2H-purin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of purine, which is a heterocyclic aromatic organic compound. Purines, including substituted ones, are biologically significant and form part of many biomolecules and pharmaceuticals .
Molecular Structure Analysis
The compound has several functional groups, including hydroxyl groups and an amino group, which can participate in various chemical reactions .Chemical Reactions Analysis
The compound, due to its functional groups, can participate in a variety of chemical reactions. For example, hydroxyl groups can undergo reactions such as esterification, and the amino group can participate in reactions such as amide formation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence and position of functional groups can significantly influence properties such as solubility, melting point, and reactivity .Applications De Recherche Scientifique
Oligonucleotide Synthesis
Research on fluorescent N-/purin-6-yl/pyridinium salts formed in pyridine-assisted phosphorylations and arenesulphonations under conditions used in oligonucleotide synthesis indicates potential applications in genetic engineering and molecular biology. Such compounds, including those involving hypoxanthine residues, show high reactivity towards reagents used in oligonucleotide chemistry, which could lead to advancements in synthetic biology and gene therapy (Adamiak, Biała, & Skalski, 1985).
Synthesis of Heterocyclic Compounds
The synthesis of various substituted heterocyclic compounds, as explored through reactions of corresponding hydroxy derivatives with nucleophiles, underlines the compound's role in developing new pharmaceuticals and materials. These synthetic routes provide access to novel molecular structures with potential applications in drug discovery and material science (Goto et al., 1991).
Antibacterial Agents
The development of antibacterial compounds, such as those involving amino- and/or hydroxy-substituted cyclic amino groups, showcases the compound's relevance in medicinal chemistry. Such research contributes to the discovery of new antibiotics and understanding the structure-activity relationships critical for designing more effective antibacterial agents (Egawa et al., 1984).
Molecular Diversity and Catalysis
Explorations into the catalytic synthesis of complex molecules, including reactions involving 4-hydroxycoumarin, aldehyde, and aminopyrazole, highlight the compound's utility in catalysis and organic synthesis. Such studies provide insights into metal-free and atom-economical methods, emphasizing the compound's potential in green chemistry and sustainable synthesis strategies (Bharti & Parvin, 2015).
Chemotherapeutic Research
Investigations into the synthesis and properties of compounds for chemotherapeutic applications, such as those involving nucleophilic reagents and pyrimidine derivatives, underline the compound's potential in developing new cancer therapies. These studies contribute to the design of novel chemotherapeutic agents with improved efficacy and reduced side effects (Harb et al., 1989).
Propriétés
IUPAC Name |
7-(2-hydroxyethyl)-3-methyl-8-(pyridin-3-ylmethylamino)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O3/c1-19-11-10(12(22)18-14(19)23)20(5-6-21)13(17-11)16-8-9-3-2-4-15-7-9/h2-4,7,21H,5-6,8H2,1H3,(H,16,17)(H,18,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFICYTSLKNARON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NCC3=CN=CC=C3)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-hydroxy-7-(2-hydroxyethyl)-3-methyl-8-[(pyridin-3-ylmethyl)amino]-3,7-dihydro-2H-purin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1H-benzo[d]imidazol-2-yl)-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)propanamide](/img/structure/B2617374.png)

![N-(3-chloro-4-methoxyphenyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2617377.png)



![Bicyclo[4.2.0]octan-7-amine;hydrochloride](/img/structure/B2617383.png)
![N,4-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,3-thiazole-5-carboxamide](/img/structure/B2617386.png)

![(E)-3-(((furan-2-ylmethyl)imino)methyl)-9-methyl-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2617388.png)

![2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2617390.png)

